REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:8][OH:9])[CH:7]=1.[CH3:14][N:15](C)C=O>C(OCC)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:9][CH2:8][C:6]1[C:5]([O:10][CH3:11])=[CH:4][C:3]([O:12][CH3:13])=[C:2]([CH:7]=1)[C:14]#[N:15] |f:3.4.5,^1:32,34,53,72|
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Name
|
|
Quantity
|
2.75 g
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Type
|
reactant
|
Smiles
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BrC=1C(=CC(=C(C1)CO)OC)OC
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Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
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zinc cyanide
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Quantity
|
784 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
772 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed
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Type
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CUSTOM
|
Details
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through for 2 h
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Duration
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2 h
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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After the reaction mixture was cooled to room temperature
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Type
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WASH
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Details
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washed with sodium bicarbonate solution, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
The solid was filtered off
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
Type
|
WASH
|
Details
|
eluting with 40-50% ethyl acetate in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
OCC=1C(=CC(=C(C#N)C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.089 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |